Odor Threshold Potency Gap Inferred from Alkylpyrazine Structure-Activity Relationships
The Wagner et al. (1999) comprehensive GC-O analysis of 80 alkylpyrazines established that substitution at pyrazine ring positions 5 and 6 elevates odor threshold (reduces potency). Specifically, the authors reported that 'a further increase in the odour threshold was found when the ethenyl or the ethyl group was located in position 5,' and that bulky substituents at position 2 could increase thresholds by ≥2,200-fold [1]. While 2,3-diethyl-5,6-dimethylpyrazine was not individually measured in that study, its substitution pattern—ethyl groups at positions 2 and 3, methyl groups at positions 5 and 6—places it in a structural class predicted to have a significantly higher odor threshold than the highly potent analogs 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine, both of which exhibit thresholds as low as 0.014 ng/L air [1][2]. Baseline trimethylpyrazine (threshold 50 ng/L air) provides a reference anchor for the class [1].
| Evidence Dimension | Odor detection threshold in air (GC-O) |
|---|---|
| Target Compound Data | Not directly measured; structurally predicted to exceed 0.014 ng/L air based on disfavored substitution at positions 5 and 6 |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethylpyrazine: 0.014 ng/L air; 2,3-Diethyl-5-methylpyrazine: 0.014 ng/L air; Trimethylpyrazine (baseline): 50 ng/L air |
| Quantified Difference | Comparator threshold ~4,500-fold lower than trimethylpyrazine baseline; target compound predicted to fall between comparator and baseline values |
| Conditions | Gas chromatography-olfactometry; odor threshold defined as the lowest concentration at which odor is detected; Wagner et al. 1999 |
Why This Matters
For flavor reconstitution applications, a higher odor threshold means the target compound requires proportionally higher dosage to achieve perceptual intensity, directly affecting formulation cost, headspace concentration design, and sensory balance relative to the ultra-potent analogs.
- [1] Wagner R, Czerny M, Bielohradsky J, Grosch W. Structure-odour-activity relationships of alkylpyrazines. Z Lebensm Unters Forsch A. 1999;208:308-316. View Source
- [2] Holscher W, Steinhart H. Detection of odor-active ethenylalkylpyrazines in roasted coffee. In: Food Flavors: Generation, Analysis and Process Influence. 1996. (Odor threshold values of 0.014 ng/L air for 2-ethyl-3,5-dimethyl- and 2,3-diethyl-5-methylpyrazine.) View Source
